molecular formula C15H25NO4 B8386685 4-(2-Methyl-allyl)-piperidine-1,4-dicarboxylic acid mono-tert-butyl ester

4-(2-Methyl-allyl)-piperidine-1,4-dicarboxylic acid mono-tert-butyl ester

Cat. No.: B8386685
M. Wt: 283.36 g/mol
InChI Key: PQBBGWQLEQXMLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methyl-allyl)-piperidine-1,4-dicarboxylic acid mono-tert-butyl ester is a useful research compound. Its molecular formula is C15H25NO4 and its molecular weight is 283.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H25NO4

Molecular Weight

283.36 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(2-methylprop-2-enyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C15H25NO4/c1-11(2)10-15(12(17)18)6-8-16(9-7-15)13(19)20-14(3,4)5/h1,6-10H2,2-5H3,(H,17,18)

InChI Key

PQBBGWQLEQXMLR-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A flame dried 500 mL four-necked round bottom flask with a mechanic stirrer was charged under inert condition with 4 mL (28 mmol) of diisopropylamine and 65 mL THF. At −5° C. 17.7 mL (28 mmol) 1.6 N butyllithium/hexane-solution was added drop wise over a period of 20 min. The light yellow solution was stirred for 30 min at −5°/−10° C. and afterwards cooled to −75° C. A solution of 7.3 g (26 mmol) piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-(2-methyl-allyl) ester in 25 mL THF was added drop wise during 20 min and stirred for 45 min at −75° C. Addition of a solution of 3.6 mL (28 mmol) TMSCl in 10 mL THF during 15 min was followed by stirring for 30 min at −75° C. and warming up over 45 minutes to ambient temperature. The colorless solution was heated for 67 h at reflux. The light yellow reaction solution was cooled to 5° C., dropwise 50 mL 2 N aq. HCl was added, stirred for 10 min and 100 mL water and 100 mL ethyl acetate was added. The aqueous layer was separated and extracted once with 150 mL ethyl acetate. The organic layers were washed twice with 200 mL brine, dried over Na2SO4, filtered and concentrated under vacuum. The residue was purified on silica eluting with a gradient formed from heptane, ethyl acetate and acetic acid to yield after evaporation of the product containing fractions 4.2 g (57%) of the title compound as off-white solid. MS ISP (m/e): 282.5 [(M+H)+].
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
65 mL
Type
solvent
Reaction Step Two
Name
butyllithium hexane
Quantity
17.7 mL
Type
reactant
Reaction Step Three
Name
piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-(2-methyl-allyl) ester
Quantity
7.3 g
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Quantity
3.6 mL
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

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